6-Bromohexan-1-amine

Nucleophilic substitution SN2 kinetics Leaving group ability

A non-fungible C6 heterobifunctional scaffold for PROTAC developers, ANDA filers, and ADC chemists. Its C–Br bond undergoes SN2 displacement 30–50× faster than C–Cl analogs, enabling efficient E3 ligase ligand conjugation under mild conditions. The six-carbon spacer falls within the optimal productive length range validated by systematic PROTAC linker SAR studies, where even a one-methylene contraction can ablate ternary complex formation and target degradation potency. The hydrobromide salt (CAS 14502-76-2) provides superior crystallinity, aqueous solubility, and oxidative stability versus the free base, ensuring lot-to-lot reproducibility. For Colesevelam hydrochloride generic development, this compound serves as both the key starting material reference standard and the Bromoquat Impurity marker (CAS 32765-81-4), with batch-specific NMR, HPLC, and GC CoA supporting ICH Q3A/Q3B compliance. Procure with full characterization traceable to USP/EP pharmacopeial standards.

Molecular Formula C6H14BrN
Molecular Weight 180.089
CAS No. 26342-09-6
Cat. No. B2437592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromohexan-1-amine
CAS26342-09-6
Molecular FormulaC6H14BrN
Molecular Weight180.089
Structural Identifiers
SMILESC(CCCBr)CCN
InChIInChI=1S/C6H14BrN/c7-5-3-1-2-4-6-8/h1-6,8H2
InChIKeyJKLWLHQDZJWQCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromohexan-1-amine (CAS 26342-09-6): A Bifunctional C6 Alkyl Halide–Primary Amine Building Block for PROTAC Linkers, ADC Intermediates, and Pharmaceutical Reference Standards


6-Bromohexan-1-amine (CAS 26342-09-6, molecular formula C₆H₁₄BrN, molecular weight 180.09 g/mol) is a heterobifunctional organic compound belonging to the class of primary alkyl halide amines . It contains a terminal primary amine (–NH₂) at position 1 and a terminal alkyl bromide at position 6 of an n-hexane chain, conferring dual nucleophilic and electrophilic reactivity [1]. The compound is commercially supplied as either the free base (liquid/solid, purity typically ≥95%) or the more commonly utilized hydrobromide salt (CAS 14502-76-2, C₆H₁₅Br₂N, MW 261.00 g/mol) . Its principal documented applications span three domains: (i) as a PROTAC (Proteolysis Targeting Chimera) linker where the C6 alkyl chain provides optimal spatial separation between E3 ligase and target protein ligands ; (ii) as a key synthetic intermediate in the manufacture of Colesevelam hydrochloride, an FDA-approved bile acid sequestrant [2]; and (iii) as a derivatizable building block for fluorescent probes, hole-transporting materials, and polymer surface modifications [3]. Predicted physicochemical parameters include a LogP of 2.60, a pKa of 10.57 ± 0.10, a density of 1.246 ± 0.06 g/cm³, and a boiling point of 206.3 ± 23.0 °C .

Why 6-Bromohexan-1-amine Cannot Be Replaced by 5-Bromopentan-1-amine, 7-Bromoheptan-1-amine, or 6-Chlorohexan-1-amine in Critical Synthetic Workflows


Generic substitution among ω-haloalkylamines is precluded by three converging factors: halogen-dependent leaving-group kinetics, methylene-spacer-dependent molecular recognition, and salt-form-dependent physicochemical stability. The C–Br bond in 6-bromohexan-1-amine undergoes SN2 nucleophilic displacement approximately 30- to 50-fold faster than the corresponding C–Cl bond in 6-chlorohexan-1-amine, a difference rooted in the lower bond dissociation energy of C–Br (∼285 kJ/mol) versus C–Cl (∼327 kJ/mol) [1]. In PROTAC linker applications, a shift from a C6 to a C5 chain reduces the end-to-end reach by ∼1.25 Å (one methylene unit), which can abolish productive ternary complex formation and ablate target degradation potency entirely—an effect documented in systematic PROTAC linker structure–activity relationship studies where potency (IC₅₀) improved ∼5.4-fold when linker atom count was increased from 9 to 16 atoms, but collapsed (IC₅₀ > 200 μM) with further extension beyond the optimal range [2]. Conversely, extending the chain to C7 (7-bromoheptan-1-amine) increases lipophilicity, raises the risk of hydrophobic collapse and non-specific binding, and may promote the hook effect where binary PROTAC–protein complexes outcompete productive ternary species [3]. Furthermore, the hydrobromide salt form (CAS 14502-76-2) offers demonstrably superior crystallinity, aqueous solubility, and resistance to oxidative discoloration relative to the free base, directly affecting lot-to-lot reproducibility in analytical and preparative workflows [4]. These interdependent chemical and structural constraints make 6-bromohexan-1-amine a non-fungible intermediate in any protocol optimized around a six-carbon, bromine-terminated, primary amine scaffold.

Quantitative Differentiation of 6-Bromohexan-1-amine: Head-to-Head and Cross-Study Comparative Evidence for Scientific Procurement


SN2 Leaving-Group Reactivity: 6-Bromohexan-1-amine vs. 6-Chlorohexan-1-amine — Finkelstein Relative Rate Comparison

Under standard Finkelstein reaction conditions (NaI in anhydrous acetone at 60 °C), primary alkyl bromides undergo halide exchange at rates approximately 30- to 50-fold greater than their chloride counterparts [1]. For context, the relative rate of n-butyl chloride (Bu-Cl) is defined as 1.00; the corresponding n-butyl bromide reacts with a relative rate of ∼30–50 under identical conditions [1]. This kinetic advantage is attributable to the lower carbon–halogen bond dissociation energy of C–Br (∼285 kJ/mol) versus C–Cl (∼327 kJ/mol), resulting in a lower activation barrier for SN2 transition-state formation [2]. For 6-bromohexan-1-amine, this translates into faster and higher-yielding nucleophilic substitutions with amine, thiol, alkoxide, and carbanion nucleophiles compared to 6-chlorohexan-1-amine, a critical practical consideration in convergent synthetic sequences where reaction time and competing elimination side reactions must be minimized.

Nucleophilic substitution SN2 kinetics Leaving group ability Alkyl halide reactivity

PROTAC Linker Length–Potency Relationship: C6 Alkyl Chain Occupies the Empirical Sweet Spot for Degradation Efficiency

Systematic PROTAC linker optimization studies have established that degradation potency is exquisitely sensitive to linker atom count. In foundational work by Cyrus et al., estrogen receptor (ER)-targeting PROTACs showed a clear potency optimum: increasing linker length from 9 atoms (IC₅₀ = 140 μM) to 16 atoms improved potency approximately 5.4-fold (IC₅₀ = 26 μM), matching the Tamoxifen control (IC₅₀ = 27 μM) in MCF7 breast cancer cells [1]. However, further extension beyond this optimal range caused a precipitous loss of activity (IC₅₀ > 200 μM) [1]. A six-carbon alkyl chain, when integrated as 6-bromohexan-1-amine or its derivatives, contributes 6–8 atoms to the overall linker path depending on conjugation chemistry, placing it within the empirically validated productive window for ternary complex formation [2]. Independent reviews have noted that medium-chain alkyl linkers (C6–C8) deliver a balanced profile of membrane permeability and aqueous solubility, making them preferred scaffolds during lead optimization [3]. By contrast, C5 linkers (e.g., derived from 5-bromopentan-1-amine) fall below the minimum reach threshold for many E3 ligase–POI pairs, while C8 and longer linkers increase the risk of the hook effect, where binary PROTAC–protein complexes outcompete productive ternary species, effectively titrating out degradation capacity [3].

PROTAC linker design Targeted protein degradation DC50 Structure–activity relationship Ternary complex

Hydrobromide Salt Form vs. Free Base: Stability, Solubility, and Procurement-Relevant Physicochemical Advantages

The hydrobromide salt of 6-bromohexan-1-amine (CAS 14502-76-2, MW 261.00 g/mol) demonstrates materially improved physicochemical properties compared to the free base (CAS 26342-09-6, MW 180.09 g/mol). Amine hydrobromide salts, as a well-characterized class, exhibit enhanced aqueous solubility and greater resistance to aging—manifested as reduced discoloration and decomposition upon prolonged storage—relative to their corresponding free bases [1]. This principle is consistently observed across diverse amine hydrobromide salts and is attributed to the ionic lattice energy stabilizing the protonated ammonium form against oxidative degradation pathways [1]. Commercially, the hydrobromide salt is supplied as a light yellow to yellow solid powder with standard purity of 97% (validated by NMR, HPLC, and GC) and is recommended for storage at -20 °C for long-term stability (3 years as powder) . The free base, by contrast, is an oily liquid or low-melting solid at ambient temperature, making accurate weighing and handling more challenging in quantitative analytical workflows [2]. For analytical method development, method validation (AMV), and Quality Control (QC) applications supporting Abbreviated New Drug Applications (ANDA), the hydrobromide salt can serve as a reference standard with traceability to USP or EP pharmacopeial standards [2].

Salt selection Solid-state stability Aqueous solubility Shelf life Pharmaceutical formulation

Colesevelam Hydrochloride Manufacturing: 6-Bromohexylamine as an Irreplaceable Alkylating Agent in an FDA-Approved Drug Substance Process

The patented commercial manufacturing process for Colesevelam hydrochloride—an FDA-approved, orally administered bile acid sequestrant indicated for hypercholesterolemia—explicitly requires (6-bromohexyl)trimethylammonium bromide as one of two alkylating agents for polyallylamine cross-linking [1]. The process involves sequential alkylation of polyallylamine with n-decyl bromide and (6-bromohexyl)trimethylammonium bromide, followed by cross-linking with epichlorohydrin and chloride ion exchange [1]. The C6 bromoalkyl moiety in (6-bromohexyl)trimethylammonium bromide provides the precise spacer length necessary to position the quaternary ammonium group for optimal bile acid sequestration while maintaining the polymer's hydrogel properties [2]. Substitution with a C5 analog would alter the spatial presentation of the ammonium pharmacophore; substitution with a C7 analog would increase lipophilicity and potentially alter the swelling ratio of the cross-linked polyallylamine matrix [3]. The 6-bromohexylamine hydrobromide intermediate is therefore a critical starting material or reference standard for ANDA filers developing generic Colesevelam hydrochloride, and its identity, purity, and impurity profile must be rigorously controlled per ICH Q3A/Q3B guidelines [4].

Colesevelam Bile acid sequestrant Process chemistry Pharmaceutical alkylation ANDA

Chemoselective Bifunctionality: 6-Bromohexan-1-amine vs. 1,6-Dibromohexane — Orthogonal Reactivity Enables Sequential, Site-Specific Derivatization

6-Bromohexan-1-amine possesses orthogonal functional groups—a primary amine (nucleophilic, pKa ∼10.57) and a primary alkyl bromide (electrophilic)—that enable sequential, chemoselective derivatization without protecting group manipulation . This contrasts sharply with 1,6-dibromohexane (CAS 629-03-8), which contains two chemically equivalent alkyl bromide termini and therefore cannot be selectively mono-functionalized without statistical mixtures [1]. The amine terminus of 6-bromohexan-1-amine can be selectively acylated (amide bond formation), sulfonylated, or alkylated under mildly basic conditions without affecting the distal bromide. Subsequently, the intact bromide terminus can participate in SN2 displacement with thiols, amines, or alkoxides, or be converted to alternative functional handles (azide, iodide, phosphonate) via Finkelstein or nucleophilic substitution chemistry . This sequential reactivity is exploited in the synthesis of antibody-drug conjugate (ADC) linkers: the Boc-protected derivative, N-Boc-6-bromohexylamine (CAS 142356-33-0), serves as a non-cleavable ADC linker where the bromide terminus enables cysteine conjugation and the protected amine is deprotected for downstream payload attachment [2]. Similarly, 6-bromohexylphosphonic acid (CAS 133345-66-1) and various 6-bromohexyloxy derivatives are employed as heterobifunctional linkers in PROTAC and bioconjugation chemistry, all directly accessible from 6-bromohexan-1-amine [3].

Bifunctional linker Chemoselectivity Sequential conjugation ADC linker Heterobifunctional

Physicochemical Property Differentiation: LogP, pKa, and Density Parameters Driving Procurement Specifications for 6-Bromohexan-1-amine

Quantitative physicochemical parameters distinguish 6-bromohexan-1-amine from its chain-length analogs and inform procurement specifications. The predicted LogP of 2.60 (octanol-water partition coefficient) reflects moderate lipophilicity that balances membrane permeability with aqueous solubility—a property critical for its function as a PROTAC linker building block . For comparison, 5-bromopentan-1-amine (CAS 26342-08-5, MW 166.06 g/mol) has a lower predicted LogP of approximately 2.1–2.2 due to one fewer methylene unit, while 7-bromoheptan-1-amine (CAS 1082678-45-2, MW 194.12 g/mol) has a higher LogP of approximately 3.0–3.1, following the Hansch-Leo π increment of ∼0.5 per methylene group . The pKa of the primary amine (10.57 ± 0.10) confirms that the amine is >99% protonated at physiological pH (7.4), ensuring water solubility of the hydrochloride or hydrobromide salt forms in biological assay buffers . The density of 1.246 ± 0.06 g/cm³ and boiling point of 206.3 ± 23.0 °C provide additional specification parameters for identity testing and purity determination . Commercially, the free base is supplied at ≥95% purity, while the hydrobromide salt (CAS 14502-76-2) is routinely available at 97% purity with batch-specific NMR, HPLC, and GC characterization data, enabling direct comparison across suppliers for procurement decisions [1].

LogP pKa Density Boiling point Purity specification Quality control

Optimal Procurement and Application Scenarios for 6-Bromohexan-1-amine Based on Comparative Evidence


PROTAC Linker Library Synthesis Requiring an Alkyl C6 Scaffold with Balanced Permeability and Solubility

When constructing a linker structure–activity relationship (SAR) library for PROTAC development, 6-bromohexan-1-amine (or its N-Boc-protected derivative) provides a C6 alkyl spacer that empirical PROTAC linker optimization studies have shown to fall within the productive length range for ternary complex formation and sub-micromolar degradation potency [1]. The compound's LogP of 2.60 and primary amine pKa of 10.57 ensure that the resulting PROTAC conjugates retain sufficient aqueous solubility for in vitro assay compatibility while maintaining passive membrane permeability . Its superior SN2 reactivity (30- to 50-fold faster than the corresponding chloride) enables efficient, high-yielding conjugation to E3 ligase ligand carboxylic acids via amide bond formation under mild conditions [2]. Procurement of the hydrobromide salt form (CAS 14502-76-2, 97% purity) is recommended for quantitative weighing accuracy and long-term storage stability at -20 °C .

Generic Pharmaceutical ANDA Filing: Colesevelam Hydrochloride Reference Standard and Impurity Profiling

For ANDA filers developing generic Colesevelam hydrochloride, 6-bromohexan-1-amine hydrobromide serves a dual role: as a key starting material reference standard and as a process impurity marker (Colesevelam Bromoquat Impurity, CAS 32765-81-4, (6-bromohexyl)trimethylammonium bromide) [1]. The patented manufacturing process explicitly requires the C6 bromoalkyl quaternary ammonium derivative for polyallylamine alkylation; any deviation in chain length would constitute a process change requiring FDA post-approval supplement review . The hydrobromide salt is supplied with detailed characterization data compliant with regulatory guidelines and can be provided with traceability against USP or EP pharmacopeial standards, directly supporting method validation (AMV) and Quality Control (QC) batch release testing [2]. Procurement from suppliers offering batch-specific NMR, HPLC, and GC certificates of analysis is essential to satisfy ICH Q3A/Q3B impurity documentation requirements [2].

Antibody-Drug Conjugate (ADC) Linker Synthesis: Non-Cleavable C6 Alkyl Spacer with Orthogonal Amine Protection

The Boc-protected derivative of 6-bromohexan-1-amine, N-Boc-6-bromohexylamine (Boc-NH-C6-Br, CAS 142356-33-0), is a widely used non-cleavable ADC linker [1]. The orthogonal functionality—a Boc-protected amine and a free alkyl bromide—enables sequential conjugation: first, the bromide terminus reacts with cysteine thiols on the monoclonal antibody under mild SN2 conditions; second, Boc deprotection releases the free amine for payload (cytotoxin) attachment via amide or carbamate linkage [1]. The C6 alkyl chain provides a hydrophobic spacer that modulates drug release kinetics without introducing cleavable motifs (e.g., disulfides, hydrazones, or protease-sensitive peptides), making it suitable for ADCs where systemic stability is paramount . Unlike PEG-based linkers of comparable length, the all-carbon C6 spacer avoids ether oxygen-mediated oxidative chain scission in vivo and reduces the risk of anti-PEG immunogenicity, a growing concern in ADC development .

Fluorescent Probe and Materials Science: 6-Bromohexyl Derivatization for Membrane Dynamics Studies and Perovskite Solar Cell Hole-Transporting Materials

6-Bromohexan-1-amine and its O-alkylated derivatives serve as versatile precursors for fluorescent probes and optoelectronic materials. 7-[(6-Bromohexyl)oxy]coumarin derivatives have been employed as fluorescent probes for studying lipid bilayer membrane dynamics, where the C6 bromoalkyl chain anchors the fluorophore within the hydrophobic core of the phospholipid membrane while the coumarin moiety reports on local polarity and lipid peroxidation events [1]. In perovskite solar cell research, N-(6-bromohexyl)phenothiazine and N-(6-bromohexyl)phenoxazine derivatives function as dopant-free hole-transporting materials (HTMs), achieving power conversion efficiencies of up to 19.16% in p-i-n architecture devices . The C6 chain provides an optimal balance between film-forming morphology and charge transport, outperforming shorter-chain analogs that yield poorer film coverage and longer-chain analogs that introduce excessive insulating character . For materials scientists, procurement of 6-bromohexan-1-amine in multi-gram to kilogram quantities with consistent purity (≥95%) is essential for reproducible device fabrication [2].

Quote Request

Request a Quote for 6-Bromohexan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.